molecular formula C18H12FN3O B8462925 3-(4-Fluorophenyl)-1-hydroxy-2-(pyridin-4-YL)-1H-pyrrolo[3,2-B]pyridine

3-(4-Fluorophenyl)-1-hydroxy-2-(pyridin-4-YL)-1H-pyrrolo[3,2-B]pyridine

Cat. No.: B8462925
M. Wt: 305.3 g/mol
InChI Key: ZSMYZLKEZDYVPI-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1-Hydroxy-2-(Pyridin-4-Yl)-1h-Pyrrolo[3,2-B]Pyridine is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by its unique structure, which includes a pyrrolo[3,2-b]pyridine core substituted with a 4-fluorophenyl group and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-1-Hydroxy-2-(Pyridin-4-Yl)-1h-Pyrrolo[3,2-B]Pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-1-Hydroxy-2-(Pyridin-4-Yl)-1h-Pyrrolo[3,2-B]Pyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring, to form dihydropyridine derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydropyridine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(4-Fluorophenyl)-1-Hydroxy-2-(Pyridin-4-Yl)-1h-Pyrrolo[3,2-B]Pyridine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and antiviral agent

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structure.

    Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a building block in pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1-Hydroxy-2-(Pyridin-4-Yl)-1h-Pyrrolo[3,2-B]Pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the pyridine and pyrrolo[3,2-b]pyridine moieties allows for specific interactions with biological macromolecules, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyridine Derivatives: Compounds such as 4-(4-Fluorophenyl)pyridine and 2-(4-Fluorophenyl)pyridine share structural similarities.

    Pyrrolo[3,2-b]pyridine Derivatives: Compounds like 2-(4-Fluorophenyl)-1H-pyrrolo[3,2-b]pyridine are closely related.

Uniqueness

3-(4-Fluorophenyl)-1-Hydroxy-2-(Pyridin-4-Yl)-1h-Pyrrolo[3,2-B]Pyridine is unique due to the combination of the 4-fluorophenyl group and the hydroxy group on the pyrrolo[3,2-b]pyridine core. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

Molecular Formula

C18H12FN3O

Molecular Weight

305.3 g/mol

IUPAC Name

3-(4-fluorophenyl)-1-hydroxy-2-pyridin-4-ylpyrrolo[3,2-b]pyridine

InChI

InChI=1S/C18H12FN3O/c19-14-5-3-12(4-6-14)16-17-15(2-1-9-21-17)22(23)18(16)13-7-10-20-11-8-13/h1-11,23H

InChI Key

ZSMYZLKEZDYVPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(N2O)C3=CC=NC=C3)C4=CC=C(C=C4)F)N=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of trifluoromethanesulfonic acid 2-(4-fluorophenyl)-2-(3-nitropyridin-2-yl)-1-(pyridin-4-yl)vinyl ester (1.5 g, 3.20 mmol) in ethyl acetate (50 ml) was added stannous chloride dihydrate (2.89 g, 12.8 mmol) and the reaction mixture was warmed to 50° C. After 1 h, the warm solution was treated with saturated sodium bicarbonate solution (10 ml) and filtered through Celite. The filtrate was washed with brine, dried over anhydrous sodium sulfate and concentrated in vacuO. Purification by flash column chromatography (CH2Cl2−95% CH2Cl2/MeOH gradient) gave 3-(4-fluorophenyl)-1-hydroxy-2-(pyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine as a tan solid (700 mg).
Name
trifluoromethanesulfonic acid 2-(4-fluorophenyl)-2-(3-nitropyridin-2-yl)-1-(pyridin-4-yl)vinyl ester
Quantity
1.5 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
2.89 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

23 g (68.2 mmoles) of 2-(4-Fluoro-phenyl)-2-(3-nitro-pyridin-2-yl)-1-pyridin-4-yl-ethanone is dissolved in 700 mL of absolute ethanol. 2.2 g of 10% Palladium on charcoal is added to the solution which is stirred for 6 hours under a hydrogen atmosphere. The reaction mixture is filtered over celite, concentrated and the brown residue is purified by chromatography on silica gel (ethylacetate) to give 7 g of 3-(4-Fluoro-phenyl)-2-pyridin-4-yl-pyrrolo[3,2-b]pyridin-1-ol and 13 g of the starting material is recovered.
Name
2-(4-Fluoro-phenyl)-2-(3-nitro-pyridin-2-yl)-1-pyridin-4-yl-ethanone
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
2.2 g
Type
catalyst
Reaction Step Two

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